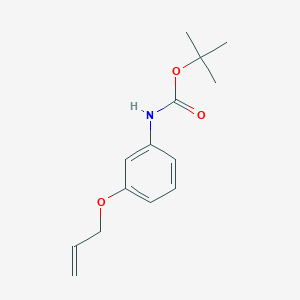
Tert-butyl 3-(allyloxy)phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(allyloxy)phenylcarbamate, also known as Boc-3-(allyloxy)phenylalanine, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of phenylalanine, an essential amino acid, and has been used in various scientific research applications due to its unique properties and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-(allyloxy)phenylcarbamate is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in disease pathways, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to be a potent inhibitor of specific enzymes, which has led to its potential use as a therapeutic agent. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, making it an attractive candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl 3-(allyloxy)phenylcarbamate is its versatility in scientific research applications. It can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, it has low toxicity and good pharmacokinetic properties, making it an attractive candidate for further development.
However, one of the limitations of this compound is its relatively high cost, which may limit its use in some research applications. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of Tert-butyl 3-(allyloxy)phenylcarbamate. One potential direction is the optimization of its synthesis method to reduce its cost and increase its yield. Another direction is the investigation of its mechanism of action to better understand its potential therapeutic benefits. Additionally, further research is needed to evaluate its safety and efficacy in preclinical and clinical studies.
Synthesemethoden
The synthesis of Tert-butyl 3-(allyloxy)phenylcarbamate involves the reaction of tert-butyl carbamate, allyl bromide, and 3-hydroxyacetophenone in the presence of a base catalyst. This method has been optimized to produce high yields of the desired product and has been extensively studied in the literature.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(allyloxy)phenylcarbamate has been used in various scientific research applications, including drug design and development, peptide synthesis, and protein engineering. It has been shown to have potential therapeutic benefits in the treatment of cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
tert-butyl N-(3-prop-2-enoxyphenyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-5-9-17-12-8-6-7-11(10-12)15-13(16)18-14(2,3)4/h5-8,10H,1,9H2,2-4H3,(H,15,16) |
InChI-Schlüssel |
YQVXPDNMXNIRLW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC=C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B250318.png)





![Methyl 4-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250337.png)




